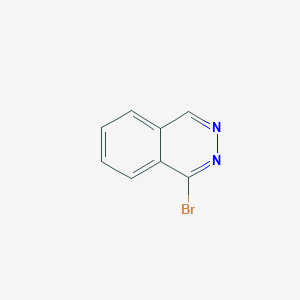

1-Bromophthalazine

Beschreibung

Overview of Fused Diaza-Heterocyclic Systems in Contemporary Organic Synthesis

Fused diaza-heterocyclic systems, which are bicyclic or polycyclic structures containing two nitrogen atoms within the ring system, represent a cornerstone of modern organic and medicinal chemistry. numberanalytics.comwikipedia.org These scaffolds, such as the phthalazine (B143731) nucleus, are prevalent in a vast array of biologically active compounds and functional materials. cdnsciencepub.comprepchem.comresearchgate.net The arrangement of the nitrogen atoms within the aromatic framework imparts unique electronic properties, influencing the molecule's reactivity, conformation, and potential for intermolecular interactions. orgosolver.com Consequently, these heterocycles are not merely structural components but are often critical pharmacophores responsible for the biological activity of many therapeutic agents. cdnsciencepub.comresearchgate.net Their synthesis and functionalization are major areas of focus in the development of new drugs for treating a wide range of diseases, including cancer, hypertension, and inflammatory conditions. cdnsciencepub.comnobelprize.org The versatility of these systems allows for the construction of complex molecular architectures, making them indispensable tools for synthetic chemists. numberanalytics.comwikipedia.org

The Role of Halogenated Phthalazines as Key Synthetic Intermediates

Within the family of phthalazine derivatives, halogenated variants serve as exceptionally versatile and crucial synthetic intermediates. cdnsciencepub.compressbooks.pub The introduction of a halogen atom, such as chlorine or bromine, at a specific position on the phthalazine ring fundamentally alters its chemical reactivity, transforming it into a powerful building block for further molecular elaboration. pressbooks.pub This halogen atom acts as an excellent leaving group, particularly in transition-metal-catalyzed cross-coupling reactions, which are fundamental to modern C-C, C-N, and C-O bond formation. jk-sci.com

The choice between a chloro or bromo substituent can be strategic; the carbon-bromine bond is generally more reactive than the carbon-chlorine bond, often allowing for milder reaction conditions in processes like Suzuki, Sonogashira, and Buchwald-Hartwig couplings. wikipedia.org This enhanced reactivity makes brominated phthalazines, such as 1-bromophthalazine, highly valuable precursors for creating diverse libraries of substituted phthalazine derivatives. nih.gov The halogen provides a reactive handle that enables chemists to introduce a wide variety of functional groups that would be difficult to incorporate directly. nih.gov

Research Landscape and Academic Focus on this compound Transformations

The academic and industrial research landscape has shown significant interest in this compound as a pivotal precursor. While early investigations into halogenated phthalazines faced challenges with selectivity and yield, a landmark 1965 study by Hirsch and Orphanos detailed a reliable synthesis for this compound, paving the way for its broader use. cdnsciencepub.com Their method involved the reaction of 2H-1-phthalazinone with phosphorous oxybromide, which provided a more controlled route to the desired monobrominated product. cdnsciencepub.com

Current research is heavily focused on leveraging the reactivity of the C-Br bond in this compound. The primary areas of investigation include its use in a variety of palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds, as well as its participation in nucleophilic aromatic substitution (SNAr) reactions. nih.gov These transformations are instrumental in the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. nih.gov001chemical.com The ability to selectively functionalize the C1 position of the phthalazine core makes this compound a subject of ongoing synthetic exploration.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromophthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2/c9-8-7-4-2-1-3-6(7)5-10-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSHJLOGCXPYPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901315976 | |

| Record name | 1-Bromophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3660-91-1 | |

| Record name | 1-Bromophthalazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3660-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromophthalazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis of 1 Bromophthalazine

The preparation of 1-bromophthalazine is most commonly achieved from the readily available starting material, phthalazin-1(2H)-one. Two principal methods have been established in the chemical literature, each with distinct reagents and conditions.

The seminal method, reported by Hirsch and Orphanos in 1965, utilizes phosphorus oxybromide (POBr₃). In this procedure, 2H-1-phthalazinone is heated with POBr₃ in a solvent mixture of diethyl ether and tetrahydrofuran (B95107). cdnsciencepub.com The reaction initially produces the hydrobromide salt of this compound, which is then neutralized, typically with ammonium (B1175870) hydroxide (B78521), to yield the free base. cdnsciencepub.com

A more recent approach involves the direct bromination of the phthalazin-1(2H)-one core at the 4-position (which corresponds to the 1-position in the resulting this compound nomenclature after tautomerization is considered in the context of the final product) using potassium tribromide (KBr₃). nih.govresearchgate.net This method, often conducted in an acetate (B1210297) buffer, provides a selective means of introducing the bromine atom onto the lactam ring. nih.govresearchgate.net

Below is a comparative overview of these synthetic routes.

Interactive Data Table: Comparison of Synthetic Methods for this compound

| Feature | Hirsch & Orphanos Method | Potassium Tribromide Method |

| Starting Material | 2H-1-Phthalazinone | Phthalazin-1(2H)-one |

| Brominating Agent | Phosphorus Oxybromide (POBr₃) | Potassium Tribromide (KBr₃) |

| Typical Conditions | Heating at 55-60°C in diethyl ether/tetrahydrofuran | Acetate buffer |

| Intermediate Product | Hydrobromide salt of this compound | 4-Bromo-phthalazin-1(2H)-one |

| Key Advantage | Established, foundational method | Direct bromination of the lactam |

| Reference | cdnsciencepub.com | nih.govresearchgate.net |

Reactivity and Mechanistic Investigations of 1 Bromophthalazine

Nucleophilic Substitution Reactions

1-Bromophthalazine readily participates in nucleophilic substitution reactions, a cornerstone of its synthetic utility. These reactions involve the displacement of the bromide ion by a variety of nucleophiles. The underlying mechanisms, as well as the factors influencing reactivity, are crucial for predicting and controlling reaction outcomes.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of this compound. uomustansiriyah.edu.iqbyjus.com This mechanism is favored due to the electron-deficient nature of the phthalazine (B143731) ring system, which can stabilize the negative charge developed during the reaction. byjus.comnptel.ac.in The reaction generally proceeds through a two-step addition-elimination sequence. uomustansiriyah.edu.iq

Recent studies, however, have sparked a debate on the universality of the Meisenheimer complex as a true intermediate in all SNAr reactions. nih.gov

Emerging evidence suggests that not all SNAr reactions proceed through a distinct two-step mechanism involving a stable Meisenheimer intermediate. harvard.edunih.gov A concerted nucleophilic aromatic substitution (CSNAr) pathway has been proposed, where the attack of the nucleophile and the departure of the leaving group occur in a single, concerted step. nih.govscispace.com This pathway avoids the formation of a high-energy intermediate. scispace.com Computational studies and kinetic isotope effect (KIE) measurements have provided support for concerted mechanisms, particularly for reactions involving heterocycles and good leaving groups. harvard.edunih.gov For this compound, the possibility of a CSNAr pathway, especially with highly reactive nucleophiles or under specific reaction conditions, cannot be discounted and represents an active area of mechanistic investigation. frontiersin.org

Formation and Role of Meisenheimer Complex Intermediates

Influence of Electronic and Steric Factors on SNAr Reactivity

The rate and feasibility of SNAr reactions on this compound are significantly influenced by both electronic and steric factors.

Electronic Effects: The electron-withdrawing nature of the two nitrogen atoms in the phthalazine ring is crucial for activating the system towards nucleophilic attack. byjus.comnptel.ac.in These nitrogen atoms help to stabilize the negative charge in the Meisenheimer complex or the transition state of a concerted reaction. nptel.ac.in The position of substituents on the phthalazine ring can further modulate this reactivity. Electron-donating groups would be expected to decrease the reaction rate, while additional electron-withdrawing groups would enhance it.

Steric Effects: The steric bulk of both the incoming nucleophile and any substituents near the reaction center can hinder the approach of the nucleophile, thereby slowing down the reaction. mdpi.comrsc.org For instance, reactions with bulky nucleophiles may proceed significantly slower than those with smaller ones. This steric hindrance can affect the formation of the intermediate in a stepwise mechanism or the energy of the transition state in a concerted pathway. rsc.org

Scope of Incoming Nucleophiles and Leaving Group Dynamics

A wide array of nucleophiles can be employed in the substitution reactions of this compound, highlighting its synthetic versatility.

Incoming Nucleophiles: The scope of nucleophiles includes, but is not limited to, alkoxides, thiolates, amines, and carbanions. ibchem.comibchem.com The nucleophilicity of the attacking species is a key determinant of the reaction rate. geeksforgeeks.org Stronger nucleophiles generally react faster. libretexts.org The choice of nucleophile dictates the nature of the substituent introduced onto the phthalazine core.

| Nucleophile Type | Example Nucleophile | Product Type |

| Oxygen Nucleophile | Sodium Methoxide (NaOCH₃) | 1-Methoxyphthalazine |

| Nitrogen Nucleophile | Ammonia (NH₃) | 1-Aminophthalazine |

| Sulfur Nucleophile | Sodium Thiophenoxide (NaSPh) | 1-(Phenylthio)phthalazine |

| Carbon Nucleophile | Cyanide Ion (CN⁻) | 1-Cyanophthalazine |

Transition Metal-Catalyzed Cross-Coupling Reactions

Beyond nucleophilic substitution, this compound is an excellent substrate for various transition metal-catalyzed cross-coupling reactions. These reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.goveie.grmdpi.com

Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, are commonly employed to functionalize this compound. eie.grrsc.org In a typical catalytic cycle, the process often involves the oxidative addition of the this compound to a low-valent transition metal catalyst (e.g., Pd(0)), followed by transmetalation (in the case of Suzuki or Stille coupling) or migratory insertion, and finally, reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov

The use of nickel catalysts has also gained prominence as a more earth-abundant and cost-effective alternative to palladium for certain cross-coupling reactions. rsc.org Copper-catalyzed reactions, particularly for amination and etherification, have also been successfully applied to bromo-substituted heterocycles. For example, copper-catalyzed amination of 4-bromophthalazin-1(2H)-ones has been reported as an efficient method for synthesizing aminophthalazinones. researchgate.net

The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity in these transformations. These reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide range of alkyl, aryl, alkynyl, and amino groups.

| Reaction Name | Catalyst/Reagents | Bond Formed |

| Suzuki-Miyaura Coupling | Pd catalyst, boronic acid/ester, base | C-C |

| Heck Coupling | Pd catalyst, alkene, base | C-C |

| Sonogashira Coupling | Pd/Cu catalyst, terminal alkyne, base | C-C (alkynyl) |

| Buchwald-Hartwig Amination | Pd catalyst, amine, base | C-N |

| Copper-Catalyzed Amination | Cu catalyst, amine, base | C-N |

Palladium-Catalyzed Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis. iupac.org this compound, with its reactive C-Br bond, serves as an excellent electrophilic partner in these transformations. The general mechanism for these reactions typically involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organometallic nucleophile, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid. wikipedia.org This reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acids. fishersci.es

The coupling of this compound with various aryl and heteroaryl boronic acids provides access to a range of 1-arylphthalazine derivatives. The general scheme for the Suzuki-Miyaura coupling of this compound is depicted below:

Scheme 1: General Suzuki-Miyaura Coupling of this compound

Key to the success of the Suzuki-Miyaura coupling is the choice of catalyst, ligand, and base. For nitrogen-rich heterocycles like phthalazine, specialized ligands such as SPhos and XPhos have been shown to be effective in promoting the coupling reaction. nih.gov The reaction is typically carried out in a solvent mixture, such as dioxane and water, with a base like potassium phosphate (B84403) (K₃PO₄) to facilitate the transmetalation step. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with this compound Derivatives

| Boronic Acid (R-B(OH)₂) | Product | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylboronic acid | 1-Phenylphthalazine | Pd(PPh₃)₄ / Na₂CO₃ | - | |

| 4-Methoxyphenylboronic acid | 1-(4-Methoxyphenyl)phthalazine | Pd(dppf)Cl₂ / K₂CO₃ | - | |

| 3-Thienylboronic acid | 1-(3-Thienyl)phthalazine | Pd₂(dba)₃ / SPhos / K₃PO₄ | - | nih.gov |

Data in the table is representative and may not reflect specific experimental results.

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, typically employing a copper(I) co-catalyst. libretexts.orgwikipedia.org This reaction is a powerful method for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of arylalkynes and conjugated enynes. libretexts.org

The reaction of this compound with terminal alkynes provides a direct route to 1-alkynylphthalazines. These products are valuable intermediates for the synthesis of more complex molecules and materials with interesting electronic and optical properties. libretexts.org

Scheme 2: General Sonogashira Coupling of this compound

The standard Sonogashira reaction conditions involve a palladium catalyst, such as Pd(PPh₃)₂Cl₂, a copper(I) salt like CuI, and an amine base, such as triethylamine (B128534) or diisopropylamine, which also often serves as the solvent. organic-chemistry.orglibretexts.org Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.org

Table 2: Examples of Sonogashira Coupling with this compound Derivatives

| Terminal Alkyne (R-C≡CH) | Product | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylacetylene | 1-(Phenylethynyl)phthalazine | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | - | libretexts.orgresearchgate.net |

| Trimethylsilylacetylene | 1-((Trimethylsilyl)ethynyl)phthalazine | Pd(PPh₃)₄ / CuI / i-Pr₂NH | - | wikipedia.org |

| 1-Octyne | 1-(Oct-1-yn-1-yl)phthalazine | Pd(PPh₃)₂Cl₂ / CuI / SDS / H₂O | - | rsc.org |

Data in the table is representative and may not reflect specific experimental results.

Beyond the well-established Suzuki and Sonogashira couplings, this compound can participate in other advanced palladium-catalyzed transformations. These reactions often involve the formation of new carbon-carbon or carbon-heteroatom bonds under specific catalytic conditions. For instance, palladium-catalyzed C-S bond formation has been reported for related 4-bromophthalazinone derivatives, suggesting the potential for similar reactivity with this compound. researchgate.netresearchgate.net These reactions typically utilize specialized ligands and conditions to achieve efficient coupling with thiols. researchgate.netresearchgate.net

Furthermore, palladium-catalyzed carboiodination reactions, where an aryl iodide and an alkene are coupled to form a new carbon-carbon bond while retaining a reactive iodine atom, have been developed. nih.gov While not directly demonstrated with this compound, the principles of this methodology could potentially be extended to this system.

Sonogashira Coupling with Terminal Alkynes

Ruthenium-Catalyzed Cross-Coupling Systems

While palladium has been the dominant metal in cross-coupling chemistry, ruthenium-based catalysts have emerged as a viable alternative, sometimes offering complementary reactivity. organic-chemistry.org Ruthenium catalysts have been shown to be effective in the cross-coupling of aryl methyl ethers with organoboranes, proceeding through a C-O bond cleavage mechanism. rsc.org Ruthenium-catalyzed cross-coupling reactions of ketones with organoboronates have also been developed. rsc.org Although specific examples involving this compound are not prevalent in the literature, the potential for ruthenium-catalyzed cross-coupling reactions with this substrate exists, particularly for C-H activation or directed coupling strategies.

Other Transition Metal-Mediated Cross-Coupling Reactions

Other transition metals, such as nickel and copper, are also known to catalyze cross-coupling reactions. eie.grtcichemicals.com Nickel catalysts, in particular, have gained attention as a more earth-abundant and cost-effective alternative to palladium for certain transformations, including Sonogashira-type couplings. nih.gov Copper-catalyzed C-S cross-coupling reactions with thiols are also well-established. researchgate.net The application of these alternative transition metal catalysts to the cross-coupling of this compound could provide access to new reaction pathways and synthetic targets.

Other Transformation Reactions

In addition to transition metal-catalyzed cross-coupling, this compound can undergo other chemical transformations. The bromine atom can act as a leaving group in nucleophilic substitution reactions, although this is less common than cross-coupling due to the electron-deficient nature of the phthalazine ring. The synthesis of this compound itself has been reported through the reaction of 1,4-dioxophthalazine with phosphorus pentabromide (PBr₅). cdnsciencepub.com The development of multi-step synthetic sequences often involves the transformation of functional groups on the phthalazine core, which can be influenced by the presence of the bromine atom. youtube.com

Elimination Reactions from Halogenated Systems

Elimination reactions are a fundamental class of organic reactions where a pair of atoms or groups are removed from a molecule, typically resulting in the formation of an unsaturated compound, such as an alkene. savemyexams.comchemicalnote.com In the context of halogenated systems like alkyl halides, this process, known as dehydrohalogenation, involves the removal of a hydrogen atom and a halogen from adjacent carbon atoms. chemicalnote.com These reactions are typically promoted by treatment with a base. science-revision.co.uk

The two primary mechanisms for such eliminations are the unimolecular (E1) and bimolecular (E2) pathways. pharmaguideline.com

E1 Reaction: This is a two-step mechanism. The first step involves the ionization of the substrate to form a carbocation intermediate, which is the rate-determining step. pharmaguideline.com The second step is the deprotonation by a base to form a π-bond. The rate of the E1 reaction depends only on the concentration of the substrate. chemicalnote.com

E2 Reaction: This is a one-step, concerted process where the base removes a proton, and the leaving group departs simultaneously to form a double bond. pharmaguideline.com The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base. chemicalnote.com

The competition between elimination and nucleophilic substitution is a key aspect of the reactivity of halogenated compounds. science-revision.co.uk Several factors influence the favored pathway:

Base Strength: Strong bases favor elimination. For instance, hydroxide (B78521) (OH⁻) can act as both a nucleophile and a base, but stronger bases like ethoxide (CH₃CH₂O⁻) are more likely to promote elimination. science-revision.co.uk

Reaction Conditions: Higher temperatures and the use of alcoholic solvents (e.g., ethanolic potassium hydroxide) tend to favor elimination over substitution, which is often favored by aqueous conditions at lower temperatures. science-revision.co.uk

Substrate Structure: Tertiary halogenoalkanes are more prone to undergo elimination reactions compared to primary ones. science-revision.co.uk

For haloarenes, such as this compound, the classic dehydrohalogenation mechanism seen in alkyl halides is not typical due to the high energy required to break the C(sp²)–Br bond and the geometric constraints of the aromatic ring. While elimination reactions can occur in aryl halides, they often proceed through a different mechanism, such as the formation of a highly reactive benzyne (B1209423) intermediate, which is not detailed for this compound in the available literature. Nucleophilic aromatic substitution (NAS) is a more commonly observed reaction pathway for haloarenes, where the halogen is replaced by a nucleophile. masterorganicchemistry.com The reactivity in these systems is enhanced by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com

Strategies for Functional Group Interconversions at the Bromine Moiety

The bromine atom at the C1 position of this compound is a versatile handle for synthetic transformations, primarily through nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. These strategies allow for the introduction of a wide array of functional groups, leading to diverse phthalazine derivatives.

Nucleophilic Substitution Reactions

The electron-deficient nature of the phthalazine ring system facilitates the displacement of the bromide ion by various nucleophiles. This reactivity is analogous to nucleophilic aromatic substitution on other electron-poor heteroaromatic halides. masterorganicchemistry.com Common interconversions include amination and alkoxylation.

Amination: The substitution of the bromine atom with nitrogen-based nucleophiles is a widely used strategy. For example, reacting 1-chlorophthalazines with nucleophiles like p-phenylenediamine (B122844) leads to the displacement of the halogen. nih.gov Similarly, 1-halogenated phthalazines can be fused with the potassium salt of sulfanilamide (B372717) to produce sulfonamido-phthalazine derivatives. researchgate.net Copper-catalyzed amination of 4-bromophthalazin-1(2H)-ones with primary amines has also been shown to be an effective method for generating aminophthalazinones. researchgate.net

Alkoxylation: The bromine can be replaced by an oxygen nucleophile to form ether linkages. The reaction of 1-chlorophthalazines with alkoxides proceeds via an ipso-addition of the nucleophile, followed by the departure of the chloride ion to yield alkoxyphthalazines. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are powerful tools for functionalizing this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Sulfanylation: The synthesis of alkylsulfanyl phthalazine derivatives has been achieved through palladium-catalyzed coupling reactions. In a multi-step synthesis, 1-alkyloxy-4-bromophthalazine derivatives were successfully coupled with aliphatic mercaptans to yield the corresponding 4-alkylsulfanyl products. researchgate.net

Carbon-Carbon Bond Formation: While direct examples for this compound are sparse in the provided results, the use of Suzuki coupling for chloro-substituted phthalazines suggests a high potential for similar reactivity with the bromo-analogue. clockss.org These reactions typically involve coupling the aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond.

The table below summarizes various functional group interconversions starting from halogenated phthalazines, as documented in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of molecules. libretexts.org It is based on the interaction of atomic nuclei with an external magnetic field. libretexts.org For this compound, ¹H and ¹³C NMR are fundamental in confirming its structural integrity.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis

Proton (¹H) NMR spectroscopy of this compound reveals characteristic signals for the aromatic protons. These protons typically appear in the downfield region of the spectrum, generally between δ 7.8 and 8.2 ppm. The specific chemical shifts and coupling patterns of these protons are essential for confirming the substitution pattern on the phthalazine ring.

Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each non-equivalent carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. libretexts.org The chemical shifts of these carbons are influenced by their local electronic environment. For instance, carbons bonded to the electronegative nitrogen and bromine atoms will be deshielded and appear at a lower field. libretexts.org

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| ¹H (Aromatic) | 7.8 - 8.2 | Multiplet | |

| ¹³C (Alkane) | 0 - 90 | - | libretexts.org |

| ¹³C (Alkene) | 110 - 220 | - | libretexts.org |

| ¹³C (Carbonyl) | 160 - 220 | - | libretexts.org |

| Note: Specific assignments for this compound require experimental data which is not fully available in the provided search results. The table presents typical chemical shift ranges for the nuclei in similar chemical environments. |

Advanced Two-Dimensional NMR Techniques for Structural Connectivity

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms in more complex derivatives of this compound. Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can definitively map out the proton-proton and proton-carbon correlations within the molecule. For instance, in a substituted this compound derivative, COSY would reveal which protons are spin-coupled to each other, helping to determine their relative positions on the phthalazine ring. Similarly, HSQC would link each proton to its directly attached carbon atom, aiding in the unambiguous assignment of the ¹³C NMR spectrum. The use of such techniques has been documented in the structural analysis of various phthalazine derivatives. researchgate.net

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Band Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. pressbooks.pub The resulting spectrum is a unique fingerprint of the molecule. For this compound, a key vibrational mode is the C-Br stretch, which is expected to appear in the fingerprint region of the spectrum, typically between 550 and 600 cm⁻¹. orgchemboulder.com Other characteristic bands would include those for the C=N and C=C stretching vibrations of the phthalazine ring system. The analysis of these bands provides confirmatory evidence for the presence of the bromine substituent and the integrity of the heterocyclic ring. mdpi.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| C-Br | Stretch | 515 - 850 | orgchemboulder.com |

| C-H (Aromatic) | Stretch | 3000 - 3100 | mdpi.com |

| C=N | Stretch | 1640 - 1690 | |

| C=C (Aromatic) | Stretch | 1400 - 1600 | |

| Note: This table provides general ranges for the indicated functional groups. The exact position of the bands for this compound would require experimental measurement. |

Raman Spectroscopy for Molecular Fingerprinting and Vibrational Modes

Raman spectroscopy is a complementary technique to FT-IR that involves the inelastic scattering of monochromatic light. wasatchphotonics.com It provides information about the vibrational modes of a molecule and is particularly sensitive to non-polar bonds. libretexts.org For this compound, Raman spectroscopy can provide a detailed molecular fingerprint, with specific peaks corresponding to the various vibrational modes of the molecule. wasatchphotonics.com While FT-IR is often better for detecting polar functional groups, Raman spectroscopy can be advantageous for observing the vibrations of the carbon skeleton and the C-Br bond. The combination of both FT-IR and Raman spectra provides a more complete picture of the vibrational properties of this compound. libretexts.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions. rsc.org This information allows for the determination of the molecular weight of a compound and can provide insights into its elemental composition and structure. uni-saarland.de

For this compound (C₈H₅BrN₂), the mass spectrum would show a molecular ion peak corresponding to its molecular weight. A key feature would be the isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks of almost equal intensity, separated by two mass units (M⁺ and M+2), which is a characteristic signature for a compound containing one bromine atom. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition. broadinstitute.org Fragmentation patterns observed in the mass spectrum can also offer structural information by revealing the stable fragments that are formed upon ionization. uni-saarland.de

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular mass of a compound, which in turn allows for the deduction of its elemental composition and molecular formula with a high degree of accuracy. innovareacademics.inmeasurlabs.com This method measures the mass-to-charge ratio (m/z) to several decimal places, enabling the differentiation between molecules with the same nominal mass but different chemical formulas. bioanalysis-zone.com

For this compound (C₈H₅BrN₂), the theoretical exact mass can be calculated using the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁴N). The high-resolution mass spectrometer can then measure the experimental m/z value, which should closely match the calculated theoretical mass, typically within a few parts per million (ppm) error. hilarispublisher.com This precise mass measurement provides strong evidence for the compound's elemental composition, distinguishing it from other potential isomers or isobaric compounds. bioanalysis-zone.com

The enhanced resolution of HRMS instruments also allows for the analysis of fragmentation patterns, which can further aid in structural elucidation and confirmation. innovareacademics.in

Table 1: Theoretical Isotopic Mass of this compound

| Isotope | Atomic Mass (Da) |

| ¹²C | 12.0000 |

| ¹H | 1.0078 |

| ¹⁴N | 14.0031 |

| ⁷⁹Br | 78.9183 |

| ⁸¹Br | 80.9163 |

This table presents the atomic masses of the most common isotopes found in this compound.

Interactive Data Table: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₅BrN₂ |

| Theoretical Monoisotopic Mass (⁷⁹Br) | 207.9690 Da |

| Theoretical Monoisotopic Mass (⁸¹Br) | 209.9670 Da |

| Expected [M+H]⁺ (⁷⁹Br) | 208.9768 Da |

| Expected [M+H]⁺ (⁸¹Br) | 210.9748 Da |

Note: The experimental values would be obtained from the HRMS analysis and compared against these theoretical values.

Electrospray Ionization (ESI-MS) and Other Ionization Techniques

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules. nih.gov In ESI-MS, a solution of the analyte is passed through a highly charged capillary, generating a fine spray of charged droplets. nih.gov As the solvent evaporates, the charge density on the droplets increases, eventually leading to the ejection of gas-phase ions that are then analyzed by the mass spectrometer. nih.gov

For this compound and its derivatives, ESI-MS is typically performed in positive ion mode, where the molecule is protonated to form the [M+H]⁺ ion. This technique is highly sensitive and can be readily coupled with liquid chromatography (LC) for the analysis of complex mixtures. emory.edu The resulting mass spectrum will prominently feature the molecular ion peak, providing immediate information about the molecular weight of the compound.

Other ionization techniques that can be employed include:

Atmospheric Pressure Chemical Ionization (APCI): This method is suitable for less polar compounds that are not efficiently ionized by ESI. emory.edu

Matrix-Assisted Laser Desorption/Ionization (MALDI): While more commonly used for large biomolecules, MALDI can also be applied to organic molecules, especially when dealing with complex mixtures or solid-state samples. emory.edu

The choice of ionization technique depends on the specific properties of the this compound derivative being analyzed, such as its polarity and thermal stability.

Table 2: Common Adducts in ESI-MS of this compound Derivatives

| Adduct | Formation |

| [M+H]⁺ | Protonation |

| [M+Na]⁺ | Sodiation |

| [M+K]⁺ | Potassiation |

| [2M+H]⁺ | Dimerization with protonation |

This table illustrates common adducts that may be observed in the positive ion mode ESI-mass spectrum.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a sample. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. msu.edubioglobax.com For organic molecules like this compound, the absorption bands in the UV-Vis spectrum are typically broad and arise from π-π* and n-π* electronic transitions within the aromatic phthalazine ring system. bioglobax.com

The UV-Vis spectrum of this compound, typically recorded in a solvent such as ethanol (B145695) or methanol, would exhibit characteristic absorption maxima (λmax). wikipedia.org The positions and intensities of these maxima are influenced by the electronic structure of the molecule. The presence of the bromine atom and the nitrogen heteroatoms in the phthalazine core will affect the energy levels of the molecular orbitals and thus the wavelengths of absorption.

Derivatization of this compound can lead to shifts in the absorption maxima. The introduction of different functional groups can either cause a bathochromic shift (to longer wavelengths) or a hypsochromic shift (to shorter wavelengths), providing valuable information about the electronic effects of the substituents.

Interactive Data Table: Hypothetical UV-Vis Data for this compound

| Solvent | λmax 1 (nm) | Molar Absorptivity (ε) 1 | λmax 2 (nm) | Molar Absorptivity (ε) 2 |

| Ethanol | ~220 | Value | ~300 | Value |

| Methanol | ~221 | Value | ~302 | Value |

Note: The specific λmax and molar absorptivity values would need to be determined experimentally. The values provided are illustrative of what might be expected for a conjugated heterocyclic system.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. libretexts.org This method relies on the diffraction of X-rays by the ordered array of atoms within a single crystal. researchgate.net The resulting diffraction pattern is then used to calculate an electron density map, from which the precise positions of all atoms in the molecule can be determined. researchgate.net

For this compound and its derivatives, obtaining a single crystal of suitable quality is the first critical step. libretexts.org Once a suitable crystal is grown, X-ray diffraction analysis can provide a wealth of structural information, including:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between chemical bonds.

Intermolecular interactions: Details of how the molecules pack together in the crystal lattice, including hydrogen bonding and π-π stacking interactions.

In the context of this compound derivatives, X-ray crystallography can confirm the position of the bromine atom and any other substituents on the phthalazine ring. It can also reveal subtle changes in the geometry of the ring system caused by different functional groups. For more complex derivatives, such as those involving heavy atoms, this technique is particularly powerful. numberanalytics.com

Table 3: Hypothetical Crystallographic Data for a this compound Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

Note: The actual crystallographic parameters would be determined from the X-ray diffraction experiment.

Elemental Compositional Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements present in a compound. wikipedia.org For organic compounds like this compound, this typically involves combustion analysis, where the sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, N₂) are collected and quantified. wikipedia.org The presence of bromine would be determined by other specific analytical methods.

The experimentally determined percentages of carbon, hydrogen, and nitrogen are then compared with the theoretical percentages calculated from the proposed molecular formula (C₈H₅BrN₂). A close agreement between the experimental and theoretical values provides strong evidence for the purity and elemental composition of the synthesized compound. wikipedia.org

**Interactive Data Table: Elemental Analysis Data for this compound (C₈H₅BrN₂) **

| Element | Theoretical % | Experimental % |

| Carbon (C) | 46.40 | Value |

| Hydrogen (H) | 2.43 | Value |

| Nitrogen (N) | 13.53 | Value |

| Bromine (Br) | 38.64 | Value |

Note: The experimental values are obtained from the elemental analyzer and should be within ±0.4% of the theoretical values for a pure sample.

Applications in the Synthesis of Functional Molecules

Direct Halogenation Protocols for Phthalazine Scaffolds

Direct halogenation of pre-existing phthalazine or phthalazinone frameworks remains a cornerstone for the synthesis of this compound and its isomers. The choice of precursor and brominating agent is critical to achieving high yields and selectivity.

Synthesis from Phthalazinone Precursors (e.g., 1,4-Dioxophthalazine)

A historically significant and effective method for producing halogenated phthalazines involves the use of phthalazinone precursors. A notable approach is the synthesis of 1,4-dibromophthalazine (B2684206) from 1,4-dioxophthalazine. cdnsciencepub.com In a high-yield procedure, 1,4-dioxophthalazine is reacted with phosphorus pentabromide (PBr₅) in a sealed flask at elevated temperatures (140°C), achieving a 97% yield of the dibrominated product. cdnsciencepub.com This reaction proceeds through a nucleophilic substitution mechanism where the oxygen atoms of the dioxo-scaffold are replaced by bromine atoms. An alternative method allows the reaction to be performed at atmospheric pressure by using carbon tetrabromide as a solvent, which provides the product in a 78% yield. cdnsciencepub.com

The direct synthesis of this compound can be accomplished starting from 2H-1-phthalazinone. By treating 2H-1-phthalazinone with phosphorus oxybromide (POBr₃) in a solvent mixture of diethyl ether and tetrahydrofuran (B95107) at 55–60°C, the hydrobromide salt of this compound is formed. cdnsciencepub.com Subsequent neutralization with ammonium (B1175870) hydroxide (B78521) yields the free base.

Investigation of Brominating Reagents and Optimized Reaction Conditions

The selection of the brominating reagent is crucial for controlling the outcome of the halogenation. Various reagents have been investigated to optimize the synthesis of brominated phthalazines, with conditions tailored to the specific substrate and desired product.

For the conversion of 1,4-dioxophthalazine to 1,4-dibromophthalazine, phosphorus pentabromide (PBr₅) is highly effective, particularly when the reaction is conducted in a sealed vessel to prevent the loss of volatile bromine. cdnsciencepub.com For the synthesis of this compound from 2H-1-phthalazinone, phosphorus oxybromide (POBr₃) is the reagent of choice. cdnsciencepub.com

Other brominating agents have been employed for different phthalazine precursors. N-bromosuccinimide (NBS) is a common reagent used for the bromination of certain functionalized phthalazine intermediates, often in the presence of a catalyst like dibenzoyl peroxide. nih.gov For the regioselective bromination of the phthalazinone core, potassium tribromide (KBr₃), formed from the combination of Br₂ and KBr, has proven effective. nih.govresearchgate.net Phenyltrimethylammonium tribromide (PTT) has also been used as a selective brominating agent for related precursors to avoid the formation of side-products that can occur with molecular bromine. nih.govsci-hub.se

| Precursor | Brominating Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1,4-Dioxophthalazine | Phosphorus Pentabromide (PBr₅) | 140°C, Sealed Flask, 4 hours | 1,4-Dibromophthalazine | 97% | cdnsciencepub.com |

| 1,4-Dioxophthalazine | PBr₅ in Carbon Tetrabromide (CBr₄) | 130°C, Atmospheric Pressure, 6 hours | 1,4-Dibromophthalazine | 78% | cdnsciencepub.com |

| 2H-1-Phthalazinone | Phosphorus Oxybromide (POBr₃) | Diethyl ether/Tetrahydrofuran, 55-60°C, 3 hours | This compound (as hydrobromide salt) | N/A | cdnsciencepub.com |

| Phthalazin-1(2H)-one | Potassium Tribromide (KBr₃) | Acetate (B1210297) Buffer | 4-Bromophthalazin-1(2H)-one | N/A | nih.govresearchgate.net |

| Functionalized Phthalazinone | N-Bromosuccinimide (NBS) / Dibenzoyl Peroxide | Reflux | Brominated Phthalazinone Derivative | N/A | nih.gov |

| 2-Acetylbenzoic acid derivative | Phenyltrimethylammonium Tribromide (PTT) | N/A | Brominated Acetyl Group | N/A | nih.govsci-hub.se |

Cycloaddition and Cyclocondensation Pathways Leading to Bromophthalazine Frameworks

The construction of the phthalazine ring system can be achieved through cycloaddition and cyclocondensation reactions, which are powerful methods for forming heterocyclic structures. ijrpc.comlibretexts.orgresearchgate.net These strategies can incorporate a bromine atom either from a substituted precursor or by subsequent functionalization.

A primary route to the phthalazine core is the condensation of a 1,2-difunctionalized benzene (B151609) derivative with hydrazine (B178648) or its substituted forms. thieme-connect.de For instance, a 3-bromo-benzene-1,2-dicarbaldehyde can be condensed with hydrazine hydrate (B1144303) to directly yield 5-bromophthalazine. This reaction is typically performed under controlled temperature conditions to manage reactivity. Similarly, cyclization of intermediates derived from 2-acylbenzoic acids with hydrazine hydrate is a common method to generate the phthalazine ring. nih.govlongdom.org If the initial benzoic acid contains a bromine substituent, this leads to a brominated phthalazine product.

Cyclocondensation reactions, which involve the joining of two or more molecules with the elimination of a small molecule like water, are fundamental to these syntheses. researchgate.netbeilstein-journals.org The reaction between phthalic anhydride (B1165640) and hydrazine hydrate is a classic example that forms the basic phthalazine dione (B5365651) structure, which can then be halogenated. nih.govlongdom.org More complex variations involve multicomponent reactions where 1,3-dielectrophiles are generated in situ and react with hydrazines to form the heterocyclic ring. beilstein-journals.org

While Diels-Alder [4+2] cycloadditions are a major tool for forming six-membered rings, 1,3-dipolar cycloadditions are particularly useful for creating five-membered heterocycles and can be part of a broader strategy for building more complex systems. ijrpc.comresearchgate.net Dearomative cycloadditions, such as the (4+3) reaction of alkenylindoles, demonstrate how cycloaddition can be used to construct fused ring systems, a principle applicable to the synthesis of complex heterocycles. uchicago.edu

Regioselective Bromination Strategies for Functionalized Phthalazine Derivatives

Achieving regioselectivity is a significant challenge in the synthesis of substituted heterocycles. For functionalized phthalazine derivatives, specific strategies have been developed to direct bromination to a particular position on the ring.

One effective method for the regioselective bromination of phthalazin-1(2H)-ones at the 4-position utilizes benzyltrimethylammonium (B79724) tribromide (BTMA-Br₃). acs.orgresearchgate.net This approach allows for the specific introduction of a bromine atom, creating a versatile 4-bromophthalazin-1(2H)-one intermediate that can be used in further reactions, such as copper-catalyzed aminations. acs.orgresearchgate.net Similarly, direct bromination of the phthalazinone core can be achieved with high selectivity for the 4-position using potassium tribromide (KBr₃) in an acetate buffer. nih.govresearchgate.net This method is foundational for multi-step syntheses that build functionality from the 4-bromo intermediate. nih.gov

For other heterocyclic systems, N-bromosuccinimide (NBS) is a widely used reagent for regioselective bromination. nih.govresearchgate.net In the synthesis of certain phthalazine-based compounds, NBS, in the presence of a radical initiator like dibenzoyl peroxide, can be used to brominate specific positions. nih.gov The choice of solvent and reaction conditions can also influence the position of bromination. For example, using hexafluoroisopropanol as a solvent with NBS has been shown to provide mild and regioselective halogenation for a range of arenes and heterocycles. organic-chemistry.org In the case of fused azine N-oxides, a related class of heterocycles, regioselective C2-bromination can be achieved using tosic anhydride as an activator and a bromide salt as the nucleophile, demonstrating a powerful method for controlling halogenation. acs.org

| Substrate | Reagent | Position of Bromination | Key Feature | Reference |

|---|---|---|---|---|

| Phthalazin-1(2H)-one | Benzyltrimethylammonium tribromide (BTMA-Br₃) | 4-position | Efficient and regioselective synthesis of 4-bromophthalazin-1(2H)-one. | acs.orgresearchgate.net |

| Phthalazin-1(2H)-one | Potassium Tribromide (KBr₃) | 4-position | Direct and selective bromination of the lactam core. | nih.govresearchgate.net |

| Functionalized Phthalazine | N-Bromosuccinimide (NBS) / Dibenzoyl Peroxide | Varies (e.g., side-chain) | Used for introducing bromine on functionalized derivatives. | nih.gov |

| Fused Azine N-Oxides | Tosic Anhydride / Tetrabutylammonium Bromide | C2-position | Mild and highly regioselective method for N-oxide systems. | acs.org |

Electrochemical Synthetic Approaches for Brominated N-Heterocycles

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods for the halogenation of organic compounds. rsc.orgnih.gov These methods can proceed under mild conditions without the need for harsh reagents. researchgate.net

In the context of brominating N-heterocycles, electrosynthesis can utilize simple bromide salts, such as sodium bromide (NaBr), which serves as both the electrolyte and the source of bromine. rsc.orgresearchgate.net The process involves the anodic oxidation of bromide ions to generate reactive bromine species (e.g., Br₂ or Br•) in situ. nih.govacs.org These electro-generated species then react with the heterocyclic substrate. For instance, a proposed mechanism for the electrosynthesis of quinolinones involves the collection of anodically produced Br₂ by the substrate, followed by cyclization. nih.govacs.org

This approach avoids the direct handling of hazardous molecular bromine and allows for precise control over the reaction through the applied potential or current. oup.com The electrochemical generation of radicals, such as aminyl or amidyl radicals from the oxidation of amines or amides, is a key step in many electrochemical syntheses of N-heterocycles. oup.comrsc.org While specific examples detailing the direct electrosynthesis of this compound are not prevalent in the reviewed literature, the established principles for synthesizing other brominated N-heterocycles, such as quinolinones and indolinones, demonstrate the potential of this methodology. rsc.orgnih.gov The use of an undivided cell and inexpensive reagents makes this an attractive and scalable strategy. researchgate.netoup.com

Modern Catalytic Methodologies in Halogenated Heterocycle Synthesis

Modern catalytic methods have revolutionized the synthesis of halogenated heterocycles by providing highly efficient and selective pathways. These methodologies often rely on transition metal catalysts to facilitate reactions that are otherwise difficult to achieve.

Palladium-catalyzed cross-coupling reactions are particularly important. For instance, 4-bromophthalazinone intermediates are excellent substrates for palladium-catalyzed amination and sulfanylation reactions. nih.govresearchgate.net These processes demonstrate the utility of a bromo-substituent as a handle for further functionalization. The synthesis of the brominated intermediate itself can be part of a catalytic sequence.

Ruthenium-based catalysts have also been explored for bromination reactions. A bromo-capped diruthenium(I,I) complex has been shown to generate bromine in situ from N-bromosuccinimide (NBS). rsc.org This catalytic system can be used for the regioselective bromination of phenols and for olefin aziridination, highlighting the potential for controlled halogenation reactions. rsc.org The catalyst appears to facilitate the slow generation of Br₂, which can lead to higher selectivity compared to direct bromination. rsc.org

Furthermore, chiral phosphoric acids have been used as catalysts for the enantioselective desymmetrizing bromination of 1,4-dihydropyridines, converting an inert C-H bond into a versatile C-Br bond with high efficiency. nih.gov This demonstrates the power of organocatalysis in achieving highly selective halogenations. Lewis base catalysis, using agents like elemental sulfur or triptycenyl sulfides, can activate N-halosuccinimides for the electrophilic halogenation of unactivated aromatic compounds, expanding the scope of catalytic bromination. organic-chemistry.org

Computational and Theoretical Investigations on 1 Bromophthalazine

Computational Elucidation of Reaction Mechanisms and Pathways

No computational studies detailing the reaction mechanisms and pathways involving this compound were found.

Without access to peer-reviewed research containing this specific computational data for this compound, generating a thorough, informative, and scientifically accurate article that adheres to the provided structure and includes the mandatory data tables is not feasible. The principles of scientific accuracy preclude the fabrication of data or the presentation of general theoretical concepts as specific findings for this compound.

Transition State Characterization and Activation Energy Calculations

In computational chemistry, understanding the mechanism of a chemical reaction requires the characterization of its transition state. The transition state represents the highest potential energy point along a reaction coordinate, a fleeting arrangement of atoms at the "point of no return" that separates reactants from products. mit.edunih.govwikipedia.org Due to their transient nature, typically lasting only on the femtosecond timescale, transition states are generally considered unobservable directly through experimental means. mit.edunih.gov However, computational methods, particularly those based on quantum mechanics, provide powerful tools to locate and characterize these critical structures.

For reactions involving this compound, such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions, computational software packages like Gaussian or ORCA are employed to model the transition states. These calculations, often using Density Functional Theory (DFT), can predict the geometry, energy, and vibrational frequencies of the transition state structure. This information is crucial for understanding reaction pathways and predicting outcomes like regioselectivity in substitution reactions.

The energy barrier that must be overcome to reach the transition state is known as the activation energy (Ea). mit.eduthoughtco.com This value is a key determinant of the reaction rate; a higher activation energy corresponds to a slower reaction. The relationship between the rate constant (k), activation energy, and temperature (T) is described by the Arrhenius equation: opentextbc.calibretexts.org

k = A * e(-Ea/RT)

where A is the pre-exponential factor related to collision frequency and orientation, and R is the ideal gas constant. opentextbc.calibretexts.org By calculating the energies of the reactants and the transition state, the activation energy for a specific reaction step can be determined computationally. This allows for a comparison of different possible reaction pathways. For instance, in the functionalization of this compound, DFT calculations can compare the activation energies for substitution at various positions on the heterocyclic ring, providing insights that can be correlated with experimental yields.

Table 1: Illustrative Calculated Activation Energies for a Hypothetical Reaction of this compound

This table provides a hypothetical example of data that could be generated from a computational study on a substitution reaction of this compound.

| Reaction Pathway | Computational Method | Calculated Activation Energy (Ea) in kJ/mol | Predicted Relative Rate |

| Nucleophilic attack at C1 | DFT (B3LYP/6-31G) | 95.4 | Slow |

| Nucleophilic attack at C4 | DFT (B3LYP/6-31G) | 82.1 | Fast |

| Oxidative addition in Suzuki Coupling | DFT (B3LYP/6-31G*) | 75.3 | Very Fast |

Reaction Coordinate Analysis and Mechanistic Insights

A reaction coordinate is a one-dimensional geometric parameter that represents the progress of a reaction from reactants to products along the path of minimum potential energy. libretexts.org Analyzing the reaction coordinate diagram—a plot of energy versus the reaction coordinate—provides profound mechanistic insights by revealing intermediates, transition states, and the energy barriers between them. libretexts.orgnih.govbiorxiv.org

For this compound, a substrate frequently used in cross-coupling reactions, computational analysis of the reaction coordinate is vital for elucidating the complex reaction mechanisms. The Suzuki-Miyaura coupling, for example, is a powerful C-C bond-forming reaction that is generally understood to proceed through a catalytic cycle involving three main stages: oxidative addition, transmetalation, and reductive elimination. nih.govajabs.org

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) catalyst, forming a Pd(II) intermediate.

Transmetalation: This is often the rate-determining step where the organic group from the boron reagent is transferred to the palladium center, displacing the halide. nih.govajabs.org The precise mechanism of this step is complex and has been the subject of extensive computational and experimental study. nih.govajabs.org

Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are eliminated, forming the new C-C bond of the product and regenerating the Pd(0) catalyst. ajabs.org

Computational studies using methods like DFT can map out the energy profile along the reaction coordinate for each of these stages. beilstein-institut.dersc.org This allows researchers to identify the structure of each intermediate and transition state, determine which step has the highest activation barrier (the rate-limiting step), and understand the role of ligands, bases, and solvents in the catalytic cycle. nih.govajabs.orgbeilstein-institut.de For instance, DFT calculations have been used to investigate the mechanism of copper-catalyzed Suzuki coupling reactions, suggesting a pathway involving an initial transmetalation followed by a concerted oxidative addition-reductive elimination. beilstein-institut.de Such detailed mechanistic insights derived from reaction coordinate analysis are invaluable for optimizing reaction conditions and designing more efficient catalysts. nih.govnyu.edu

Molecular Modeling and Dynamics Simulations for Conformational and Intermolecular Interactions

Molecular modeling encompasses computational techniques used to represent and simulate the behavior of molecules, providing insights at an atomic level. nih.gov For a molecule like this compound, these methods are instrumental in exploring its three-dimensional structure and its interactions with its environment.

Conformational Analysis is the study of the different spatial arrangements, or conformations, that a molecule can adopt through rotation about its single bonds. libretexts.org While the phthalazine (B143731) ring itself is largely planar, iucr.org substituents attached to it can have various orientations. Conformational analysis helps identify the most stable conformers (those with the lowest potential energy) and the energy barriers between them. libretexts.orglibretexts.org Although this compound itself has limited conformational flexibility, derivatives with flexible side chains would require extensive conformational analysis to understand their preferred shapes, which is crucial for applications like drug design. ethz.ch

Intermolecular Interactions are the forces that exist between molecules and govern their physical properties and interactions in condensed phases. khanacademy.orgsavemyexams.com These forces are electrostatic in nature and include: libretexts.orglibretexts.org

Dipole-Dipole Interactions: The this compound molecule is polar due to the presence of electronegative nitrogen atoms and the carbon-bromine bond. This results in a permanent molecular dipole, leading to attractive interactions between the positive end of one molecule and the negative end of another. khanacademy.orglibretexts.org

London Dispersion Forces: These are temporary attractive forces that arise from fleeting fluctuations in electron distribution and exist between all molecules. Their strength increases with the size and surface area of the molecule. savemyexams.comlibretexts.org

Halogen Bonding: This is a specific noncovalent interaction where the bromine atom in this compound can act as an electrophilic region (a σ-hole) and interact with a nucleophilic site on another molecule. researchgate.net

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-evolution of molecular systems. nih.gov In MD, the motions of atoms and molecules are calculated over time by solving Newton's equations of motion. For this compound, MD simulations can be used to analyze its dynamic behavior in different solvent environments, exploring how intermolecular interactions with solvent molecules influence its conformational preferences and reactivity.

Table 2: Primary Intermolecular Forces in this compound Interactions

| Interaction Type | Description | Relative Strength |

| Dipole-Dipole | Attraction between permanent positive and negative poles on adjacent polar molecules. | Moderate |

| London Dispersion | Temporary attraction due to momentary dipoles from electron cloud movement. | Weak (but cumulative) |

| Halogen Bonding | A specific directional interaction involving the bromine atom's electrophilic region. | Weak to Moderate |

Advanced Computational Methodologies Applied to Halogenated Heterocycles

The study of halogenated heterocycles, the class of compounds to which this compound belongs, has been significantly advanced by a variety of sophisticated computational methodologies. mdpi.com These theoretical approaches provide deep insights that complement and guide experimental work.

Density Functional Theory (DFT) is a workhorse method in modern computational chemistry. beilstein-institut.dersc.org It is widely used to investigate the electronic structure of halogenated heterocycles, predict their geometries, and calculate properties like vibrational frequencies and NMR chemical shifts. researchgate.netacs.orgresearchgate.net DFT is particularly valuable for mapping reaction mechanisms, as seen in the study of Suzuki-Miyaura couplings, by calculating the energies of intermediates and transition states. rsc.org

Predicting Regioselectivity: An important challenge in the synthesis of functionalized heterocycles is controlling the regioselectivity of reactions. Computational methods have been developed to predict the most likely site of electrophilic attack. One successful approach correlates the regiochemical outcome with the lowest calculated 13C and/or 1H NMR chemical shifts of the heterocycle. researchgate.netacs.org In cases where this fails, analysis of the molecule's Highest Occupied Molecular Orbital (HOMO), calculated via DFT, can often explain the observed selectivity. researchgate.netacs.org

Modeling Noncovalent Interactions: The halogen atom introduces the possibility of specific noncovalent interactions, most notably halogen bonding. researchgate.net Accurately describing these interactions is crucial for understanding crystal packing, protein-ligand binding, and material properties. Advanced computational methods, including high-level quantum mechanical calculations and specially parameterized DFT functionals (like DFT-D4), have been developed to properly model the nature and strength of halogen bonds. researchgate.net

Application in Drug Discovery: Halogenated heterocycles are common scaffolds in medicinal chemistry. mdpi.comcore.ac.ukd-nb.info Computational techniques play a pivotal role in computer-aided drug design. nih.govschrodinger.com Molecular docking simulations can predict the binding mode and affinity of molecules like this compound derivatives to biological targets such as enzymes. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models, often built using descriptors derived from computational chemistry, can correlate molecular structure with biological activity, guiding the design of more potent and selective therapeutic agents. mdpi.com

Synthetic Utility and Applications of 1 Bromophthalazine in Materials Science and Complex Molecule Construction

Role as a Precursor for Diverse Heterocyclic Scaffolds

1-Bromophthalazine serves as a versatile building block in the synthesis of a wide array of heterocyclic structures, primarily due to the reactivity of its carbon-bromine bond. This reactivity allows for various substitution and coupling reactions, making it a valuable precursor for constructing more complex molecular architectures.

Construction of Fused Phthalazine (B143731) Systems

The phthalazine core can be annulated with additional heterocyclic rings to create fused systems with unique properties. This compound is a key starting material in this context, particularly in transition metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed reactions are employed to introduce new functionalities at the C1 position, which can then undergo intramolecular cyclization to form fused polycyclic systems.

One notable application is the synthesis of Current time information in Bangalore, IN.vulcanchem.commit.edutriazolo[3,4-a]phthalazine and tetrazolo[5,1-a]phthalazine (B18776) derivatives. capes.gov.br In a solid-phase synthesis approach, a resin-bound chlorophthalazine, analogous in reactivity to this compound, is treated with various hydrazides or sodium azide. capes.gov.br This leads to the formation of the corresponding fused triazolo and tetrazolo systems in good yields and purities. capes.gov.br

Palladium-catalyzed intramolecular C-H/C-H cross-coupling of N'-methylenebenzohydrazides has also been developed to synthesize phthalazin-1(2H)-ones, which are precursors to fused systems. nih.gov This method proceeds via an electrophilic ortho-palladation followed by C-arylation. nih.gov Furthermore, palladium-catalyzed sulfanylation of 4-bromophthalazin-1(2H)-one derivatives, which can be prepared from this compound, demonstrates the utility of this scaffold in forming new carbon-heteroatom bonds, a key step in the construction of fused systems. researchgate.net

The following table summarizes examples of fused phthalazine systems synthesized from phthalazine precursors.

| Fused System | Synthetic Approach | Catalyst/Reagents | Reference |

| Current time information in Bangalore, IN.vulcanchem.commit.eduTriazolo[3,4-a]phthalazines | Solid-phase cyclization | Hydrazides | capes.gov.br |

| Tetrazolo[5,1-a]phthalazines | Solid-phase cyclization | Sodium azide | capes.gov.br |

| Phthalazin-1(2H)-ones | Intramolecular C-H/C-H cross-coupling | Palladium(II) | nih.gov |

| Alkylsulfanylphthalazinones | Palladium-catalyzed sulfanylation | Palladium catalyst, Mercaptans | researchgate.net |

Synthesis of Complex Polyheterocyclic and Macrocyclic Architectures

The reactivity of this compound extends to the construction of larger, more intricate molecular structures, including polyheterocyclic and macrocyclic compounds. These complex architectures are of interest in supramolecular chemistry and drug discovery.

The synthesis of polyheterocyclic systems often involves multi-step sequences where this compound can be a crucial starting point. For instance, a one-pot assembly of highly functionalized benzo[a]phenazinone fused chromene/bicyclic scaffolds has been achieved through a domino Knoevenagel intramolecular hetero-Diels–Alder strategy. mskcc.org While not directly starting from this compound, this illustrates the types of complex polyheterocycles that can be accessed from functionalized precursors, for which this compound is a suitable starting material. Similarly, microwave-assisted synthesis of polyheterocyclic-fused quinoline-2-thiones highlights modern methods for creating complex heterocyclic systems. baranlab.org

Macrocyclization reactions are challenging due to entropic and enthalpic barriers. csic.es However, transition metal-catalyzed reactions, such as the Mizoroki-Heck reaction, have been successfully employed for macrocyclization at high concentrations. nih.gov The amenability of this compound to such cross-coupling reactions makes it a potential substrate for the synthesis of phthalazine-containing macrocycles. One-step catalyst-transfer macrocyclization based on the Buchwald-Hartwig cross-coupling reaction offers a versatile route to aza[1n]paracyclophanes, demonstrating a pathway that could be adapted for phthalazine-based macrocycles. researchgate.net The formation of large aromatic oligohydrazide macrocycles in high yield from monomeric diacid chlorides and dihydrazides also provides a template for designing macrocycles incorporating the phthalazine unit. google.com.sg

Integration into Advanced Organic Materials

The phthalazine moiety, and by extension this compound as a synthetic precursor, is being explored for its potential in advanced organic materials due to its electronic properties and rigid structure.

Development of Functional Organic Frameworks

Metal-organic frameworks (MOFs) are a class of porous materials with applications in gas storage, separation, and catalysis. While direct synthesis of MOFs from this compound is not widely reported, the phthalazine scaffold is a component of related functional materials. For example, Fe-phthalocyanine-based MOFs have been synthesized and shown to have a unique electronic structure. google.com These materials are prepared by the thermal polymerization of precursors like Fe-phthalocyanine, which contains a structural motif similar to phthalazine. The development of such materials suggests the potential for incorporating phthalazine units, accessible from this compound, into novel MOFs. The synthesis of a copper(I)-based MOF for integrated CO2 capture and conversion further highlights the utility of nitrogen-containing heterocycles in functional frameworks. researchgate.net

Precursors for Polymer Science and Organic Electronic Materials

Phthalazine-containing polymers are of interest for their thermal stability and potential applications in organic electronics. vulcanchem.commit.edugoogle.co.ug The conjugated π-system of the phthalazine core makes it a suitable component for materials used in organic light-emitting diodes (OLEDs). vulcanchem.com

Pyrrolophthalazine dione (B5365651) (PPD)-based donor-acceptor polymers have been synthesized and exhibit excellent electrochromic properties, with applications in smart windows and displays. units.it These polymers are synthesized via Stille coupling polymerization, a type of cross-coupling reaction where a brominated precursor could be utilized. units.it Fluorene-containing polymers that incorporate heterocyclic units like phthalazine have also been developed for use as luminescent materials in light-emitting diodes. google.co.ug The synthesis of these polymers often relies on palladium-catalyzed reactions like the Suzuki reaction, where this compound could serve as a key monomer. mdpi.com

The table below presents examples of phthalazine-containing polymers and their properties.

| Polymer Type | Monomers | Polymerization Method | Key Properties | Application | Reference |

| Pyrrolophthalazine dione (PPD)-based polymers | Pyrrolophthalazine dione, Thiophene derivatives | Stille coupling | Low band gaps (1.72-1.78 eV), Electrochromism | Electrochromic devices | units.it |

| Fluorene-containing polymers | Dihalofluorene, Phthalazine derivatives | Suzuki reaction | High glass transition temperatures, Luminescence | Organic light-emitting diodes (OLEDs) | google.co.ug |

| Poly(arylene ether)s | Phthalazine derivatives, Aryl dihalides | Nucleophilic aromatic substitution | High thermal stability, Solubility in organic solvents | High-performance polymers | google.com |

Strategies for Diversity-Oriented Synthesis and Chemical Library Generation

Diversity-oriented synthesis (DOS) aims to create structurally diverse small molecules to explore chemical space broadly, which is crucial in drug discovery. nih.gov this compound is a valuable scaffold for DOS and the generation of chemical libraries due to its potential for derivatization at the C1 position.

The solid-phase synthesis of Current time information in Bangalore, IN.vulcanchem.commit.edutriazolo[3,4-a]phthalazine and tetrazolo[5,1-a]phthalazine derivatives is a prime example of how a phthalazine precursor can be used to generate a library of related compounds. capes.gov.br By using a resin-bound chlorophthalazine and reacting it with a variety of hydrazides, a diverse set of fused heterocycles can be efficiently synthesized. capes.gov.br This approach simplifies purification and allows for the combinatorial assembly of different building blocks. nih.gov

A DOS approach to macrocycles has been developed that involves the oxidative ring expansion of polycyclic enol ethers and enamines, yielding highly functionalized macrocycles. This strategy, while not directly using this compound, showcases a method for generating diverse macrocyclic scaffolds that could be adapted to include the phthalazine core. The development of synthetic strategies that yield skeletally diverse small molecules combinatorially, often using a "folding" approach where substrates are pre-encoded with structural information, represents the forefront of DOS. The reactivity of this compound in various coupling reactions makes it an ideal candidate for incorporation into such advanced synthetic schemes.

The generation of chemical libraries is essential for high-throughput screening in drug discovery. nih.gov The ability to rapidly synthesize a large number of diverse compounds from a common starting material is a key advantage of using scaffolds like this compound. The development of multiscaffold alkaloid libraries through DOS demonstrates the power of this approach in creating complex and diverse molecular collections for biological screening. mskcc.org

Future Prospects in Synthetic Organic Chemistry and Materials Innovation